2-(2,3-Dimethylphenoxy)-4-[4-(4-Fluorophenyl)-1-(Piperidin-4-Yl)-1h-Imidazol-5-Yl]pyrimidine
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Overview
Description
SB-284847-BT is a compound that has been studied for its interaction with the first bromodomain of human bromodomain-containing protein 4 (BRD4). This compound is classified as a transcription inhibitor and has been used in various scientific research studies to understand its potential as a drug target in cancer, inflammation, and contraception research .
Preparation Methods
The preparation of SB-284847-BT involves synthetic routes that include the use of specific reagents and reaction conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for SB-284847-BT would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger quantities, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
SB-284847-BT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SB-284847-BT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of bromodomain inhibitors with BRD4.
Biology: Investigated for its potential to modulate gene expression by inhibiting the binding of BRD4 to acetylated lysine residues in histones.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases where BRD4 plays a critical role.
Mechanism of Action
The mechanism of action of SB-284847-BT involves its binding to the acetyl-lysine binding site of BRD4. This interaction inhibits the ability of BRD4 to recognize and bind to acetylated lysine residues in histones, thereby modulating gene expression. The molecular targets and pathways involved include the inhibition of BRD4-mediated transcriptional activation, which can lead to changes in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
SB-284847-BT can be compared with other similar compounds that target the bromodomain and extra terminal (BET) family of proteins. Some similar compounds include:
BI2536: A PLK1 inhibitor that also shows strong inhibitory potential against BRD4.
TG101209: A JAK2 inhibitor with high selectivity for BET bromodomains.
SB-409514: Another bromodomain inhibitor with a different binding mode.
The uniqueness of SB-284847-BT lies in its specific binding interactions and inhibitory potential against BRD4, making it a valuable tool in the study of bromodomain inhibitors and their therapeutic applications.
Properties
Molecular Formula |
C26H26FN5O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine |
InChI |
InChI=1S/C26H26FN5O/c1-17-4-3-5-23(18(17)2)33-26-29-15-12-22(31-26)25-24(19-6-8-20(27)9-7-19)30-16-32(25)21-10-13-28-14-11-21/h3-9,12,15-16,21,28H,10-11,13-14H2,1-2H3 |
InChI Key |
YJNZNIAEANFDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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